Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-
Description
The compound Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- (hereafter referred to as the target compound) features a benzenesulfonamide core substituted with a 4-methoxy group, a 4-(methoxymethyl)phenyl group at the sulfonamide nitrogen, and a piperazine ring at the 3-position of the benzene ring. The methoxymethyl substituent introduces steric bulk and moderate lipophilicity, which may influence blood-brain barrier permeability and receptor binding kinetics.
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O4S/c1-25-14-15-3-5-16(6-4-15)21-27(23,24)17-7-8-19(26-2)18(13-17)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3 |
InChI Key |
WUZHRNQRXOPBCA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This core is then functionalized with methoxy and piperazinyl groups through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include methoxybenzene, piperazine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines. Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, a novel 4-methoxy-N-(1-naphthyl)benzenesulfonamide was reported to effectively target both STAT3 and tubulin, demonstrating significant anticancer activity. This dual-targeting mechanism suggests that such compounds could be developed as potent anticancer therapies, particularly for tumors that rely on these pathways for growth and survival .
Carbonic Anhydrase Inhibition
Another significant application is the selective inhibition of carbonic anhydrase enzymes. Compounds similar to 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- have been identified as inhibitors of type II carbonic anhydrase, which is crucial for various physiological processes, including respiration and acid-base balance. The local action of these inhibitors has been explored in ocular applications, suggesting their potential for treating conditions like glaucoma through instillation methods .
Synthesis and Evaluation
A comprehensive study involved synthesizing various benzenesulfonamide derivatives and evaluating their biological activity through in vitro assays. The synthesized compounds were tested for their efficacy against cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis .
Pharmacokinetic Studies
In a pharmacokinetic study involving animal models (Wistar rats and Soviet Chinchilla rabbits), the metabolites of a closely related compound were identified using HPLC-MS/MS techniques. This study aimed to understand the systemic exposure and biotransformation of the drug after administration . Such studies are crucial for assessing the safety and efficacy profiles of new therapeutic agents.
Comparative Data Table
| Property | Benzenesulfonamide Derivative | Activity |
|---|---|---|
| Anticancer Activity | 4-methoxy-N-(1-naphthyl) | Dual-targeting (STAT3 & Tubulin) |
| Carbonic Anhydrase Inhibition | 4-methoxy-N-[4-(methoxymethyl)] | Local action in ocular therapy |
| Enzyme Inhibition | Sulfonamide derivatives | Disruption of bacterial folate synthesis |
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The piperazinyl group can also interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound shares structural motifs with several 5-HT₆ antagonists and benzenesulfonamide derivatives. Below is a comparative analysis of substituent effects and pharmacological implications:
Table 1: Substituent Comparison and Pharmacological Relevance
Structure–Activity Relationship (SAR) Insights
Role of Piperazine Substitution
- The piperazine ring in the target compound and analogs like SB-399885 enhances receptor binding through hydrogen bonding and charge interactions with 5-HT₆ receptors .
- Positional Effects : In SB-271046, the piperazine is attached to a benzo[b]thiophene core, which may improve CNS penetration compared to benzenesulfonamide scaffolds .
Substituent Electrophilicity and Steric Effects
- Methoxy vs. Halogen Substituents: SB-399885’s 3,5-dichloro and 2-methoxy groups increase electron-withdrawing effects, enhancing receptor affinity . This aligns with chalcone SAR trends, where methoxy substitution correlates with higher IC₅₀ values .
- Methoxymethyl Group : The CH₂OCH₃ substituent in the target compound adds steric bulk, which may interfere with receptor binding but improve metabolic stability by shielding labile sites.
Heterocyclic Modifications
Pharmacokinetic and Functional Comparisons
- SB-399885: Demonstrates nanomolar potency at 5-HT₆ receptors and selectivity over other aminergic receptors .
- Chalcone Analogs: Non-piperazine chalcones like Cardamonin show moderate activity (IC₅₀ = 4.35 μM), while methoxy-substituted chalcones exhibit reduced potency (IC₅₀ >25 μM) . This suggests that the target compound’s piperazine moiety may compensate for methoxy-related decreases in activity.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a synthetic sulfonamide that features a unique combination of functional groups contributing to its pharmacological potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A benzenesulfonamide core.
- A methoxy group at the para position.
- A methoxymethyl substituent.
- A piperazine ring, which is known for enhancing biological activity through improved solubility and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antimicrobial Activity
Benzenesulfonamide derivatives have shown promising antimicrobial properties. In studies focusing on related compounds:
- Compound 4d demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h exhibited an MIC of 6.63 mg/mL against Staphylococcus aureus.
- Other derivatives showed efficacy against Pseudomonas aeruginosa and Salmonella typhi with similar MIC values ranging from 6.45 to 6.67 mg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamides has been assessed through in vivo models:
- Compounds were tested for their ability to inhibit carrageenan-induced rat paw edema, showing significant reductions in inflammation (up to 94.69% ) at various time points .
Antioxidant Activity
Antioxidant properties are also notable:
- One derivative displayed an IC50 value comparable to Vitamin C, indicating substantial antioxidant potential .
The mechanism by which benzenesulfonamide derivatives exert their biological effects primarily involves enzyme inhibition:
- The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth .
- The additional methoxy and piperazine groups may enhance binding affinity to specific biological targets, improving the overall efficacy of the compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzenesulfonamide derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted phenylpiperazine intermediates with sulfonamide precursors. Gul et al. (2016) optimized yields (e.g., 70–85%) by using polar aprotic solvents (e.g., DMF) at 80–100°C and catalytic bases like triethylamine. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction times .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm structural integrity, with key peaks for methoxy (δ ~3.8 ppm), piperazine (δ ~2.5–3.5 ppm), and sulfonamide (δ ~7.5–8.5 ppm) groups .
- FTIR : Peaks at ~1150 cm−1 (S=O stretching) and ~1250 cm−1 (C-O of methoxy) validate functional groups .
- HRMS : Electrospray ionization (ESI) confirms molecular weight within ±0.001 Da error .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask methods with PBS (pH 7.4) or DMSO, quantified via HPLC-UV at λmax ~254 nm .
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) over 24–72 hours, monitoring degradation by LC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact bioactivity and target selectivity?
- Methodological Answer : Gul et al. (2017a) demonstrated that replacing methoxy with electron-withdrawing groups (e.g., nitro) enhances carbonic anhydrase inhibition (IC50: 12 nM vs. 45 nM) but reduces 5-HT6 receptor affinity. Molecular docking (AutoDock Vina) and MD simulations (AMBER) can predict binding modes to targets like 5-HT6 or CA isoforms .
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or QikProp calculates logP (~3.2), PSA (~86 Ų), and BBB permeability (CNS MPO score <4 indicates poor CNS penetration) .
- Metabolic Sites : CYP450 metabolism can be modeled using StarDrop’s WhichP450 module, identifying vulnerable positions (e.g., piperazine N-dealkylation) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Re-evaluate using standardized protocols:
- Enzyme Assays : Fixed pH (7.4) and temperature (25°C) for carbonic anhydrase inhibition .
- Cell-Based Assays : Control for off-target effects via siRNA knockdown or selective inhibitors (e.g., SB-399885 for 5-HT6 receptor studies) .
Q. What in vitro models are suitable for assessing metabolic stability?
- Methodological Answer :
- Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50%) suggests rapid metabolism .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® assays) to identify drug-drug interaction risks .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay’s method in cancer cell lines (e.g., MCF-7), treating with varying ratios of the compound and co-agents (e.g., doxorubicin). CI <1 indicates synergy .
- Transcriptomics : RNA-seq post-treatment identifies pathways (e.g., apoptosis or ER stress) enhanced by combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
